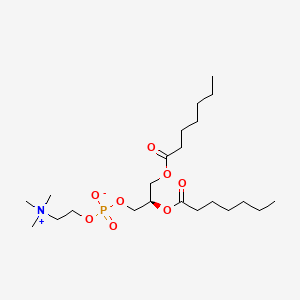

1,2-Diheptanoyl-sn-glycero-3-phosphocholine

Descripción general

Descripción

1,2-Diheptanoyl-sn-glycero-3-phosphocholine, also known as DHPC, is a synthetic phosphatidylcholine . It contains the short-chain (7:0) heptanoic acid at the sn-1 and sn-2 positions . It is commonly used in the formation of lipid bilayers and mixed micelles .

Molecular Structure Analysis

The empirical formula of 1,2-Diheptanoyl-sn-glycero-3-phosphocholine is C22H44NO8P . Its molecular weight is 481.56 . The SMILES string representation of its structure isCCCCCC(=O)OCC@@H(=O)OCCN(C)C)OC(=O)CCCCCC . Physical And Chemical Properties Analysis

DHPC is not readily oxidized and is stable over a wide pH range (4-10) . It forms micelles rather than bilayers when dispersed in water . The critical micelle concentration (CMC) of DHPC is 1.4mM . It shows a broad size distribution depending on the NaCl concentration of suspension .Aplicaciones Científicas De Investigación

Formation of Lipid Bilayers and Mixed Micelles

DHPC is commonly used in the formation of lipid bilayers and mixed micelles . It has a critical micelle concentration (CMC) of 1.6 mM . Short-chain phospholipids, such as DHPC, increase the formation rate of substrate-supported planar phospholipid bilayers on glass and silica .

Inhibition of Insulin Fibril Formation

DHPC inhibits insulin fibril formation in vitro in a concentration-dependent manner . It also inhibits cytotoxicity induced by insulin fibril formation in PC12 and SH-SY5Y cells when used at concentrations ranging from 0.5 to 4 mM .

Synergistic Behavior with Sodium Dodecyl Sulfate (SDS)

The synergistic behavior of SDS and DHPC binary mixtures has been studied with interfacial and pyrene fluorescence intensity measurements . The mixed micelle formation was evaluated with the help of the Clint equation .

Interfacial and Fluorescence Study

The mixed micellar behavior of short chain zwitterionic phospholipids DHPC and 1,2-dioctanoyl-sn-glycero-3-phosphocholine (DOPC) have been studied at the air-water interface and in the aqueous bulk phase via interfacial tension and pyrene fluorescence intensity measurements .

RNA Extraction Buffer

DHPC has been used in the extraction buffer for isolating RNA from mouse cortical samples and glioma cells .

Protein Suspension

DHPC has also been used to suspend protein-loaded anti-GFP (Green Fluorescent Protein) beads prior to immunoprecipitation .

Neuroprotective Effects

DHPC exerts neuroprotective effects in models of altered cholinergic neurotransmission and models of brain vascular injury .

Prevention of Scopolamine-induced Amnesia

DHPC prevents scopolamine-induced amnesia in a passive avoidance test in rats .

Mecanismo De Acción

Target of Action

1,2-Diheptanoyl-sn-glycero-3-phosphocholine (DHPC) primarily targets membrane proteins . It is commonly used in the formation of lipid bilayers and mixed micelles . The compound has a unique ability to preserve the native conformation and therefore the activity of the solubilized proteins .

Mode of Action

DHPC exerts a wedge-like effect on the neighboring lipids, mainly due to its bulky polar group and short hydrocarbon chains . This produces membrane destabilization at relatively low DHPC concentrations .

Biochemical Pathways

The principle underlying the preservation of the native protein structure is the inability of DHPC to displace intrinsic membrane lipids from integral membrane proteins .

Pharmacokinetics

It is known that dhpc forms micelles rather than bilayers when dispersed in water . Its critical micelle concentration (CMC) is 1.4mM .

Result of Action

The result of DHPC’s action is the preservation of the activity of solubilized membrane proteins . Not only is the three-dimensional structure and hence the activity of most protein retained in excess DHPC, but the proteins also appear to be stable in DHPC .

Action Environment

It shows a broad size distribution depending on the NaCl concentration of suspension .

Propiedades

IUPAC Name |

[(2R)-2,3-di(heptanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44NO8P/c1-6-8-10-12-14-21(24)28-18-20(31-22(25)15-13-11-9-7-2)19-30-32(26,27)29-17-16-23(3,4)5/h20H,6-19H2,1-5H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFSPQDASPEAID-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90959876 | |

| Record name | 2,3-Bis(heptanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90959876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Diheptanoyl-sn-glycero-3-phosphocholine | |

CAS RN |

39036-04-9 | |

| Record name | 1,2-Diheptanoyl-sn-glycero-3-phosphocholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39036-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diheptanoyllecithin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039036049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Bis(heptanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90959876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

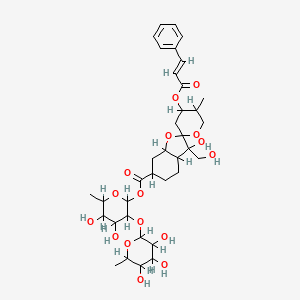

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

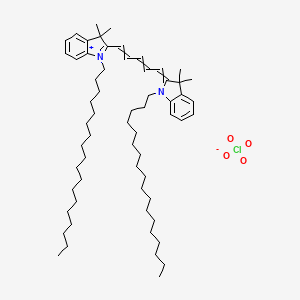

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.